molecular formula C13H12N2O4 B2758816 methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate CAS No. 477851-05-1

methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate

Cat. No.: B2758816
CAS No.: 477851-05-1
M. Wt: 260.249
InChI Key: QWJKPONUAZJXFU-YFHOEESVSA-N
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Description

Methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate is a complex organic compound that features an isoxazole ring, a phenyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-oxo-3-phenyl-4(5H)-isoxazolecarboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group and other substituents can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate exerts its effects involves interactions with specific molecular targets. The isoxazole ring and phenyl group can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)propanoate
  • Ethyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate

Uniqueness

Methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)methylideneamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-11(16)8-14-7-10-12(15-19-13(10)17)9-5-3-2-4-6-9/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUOQGXTMUQLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=C(NOC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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